Terminal Elimination Half-Life: Rezafungin vs. First-Generation Echinocandins
Rezafungin exhibits a terminal elimination half-life of >130 hours in humans, substantially exceeding that of all currently approved first-generation echinocandins. This PK parameter is the primary driver of its once-weekly dosing regimen. In contrast, caspofungin, micafungin, and anidulafungin have terminal half-lives ranging from approximately 9 to 30 hours, necessitating once-daily intravenous administration [1]. Following repeated dosing, rezafungin's half-life extends further to approximately 150 hours, indicating linear pharmacokinetics [2].
| Evidence Dimension | Terminal elimination half-life |
|---|---|
| Target Compound Data | Rezafungin: >130 hours (single dose); ~150 hours (steady state) |
| Comparator Or Baseline | Caspofungin: 9–11 hours; Micafungin: 13–15 hours; Anidulafungin: ~26 hours |
| Quantified Difference | Rezafungin half-life is approximately 5-fold to 14-fold longer than comparators |
| Conditions | Human plasma pharmacokinetic studies; Phase 1 and Phase 2 trials |
Why This Matters
Extended half-life directly enables once-weekly dosing, reducing weekly intravenous administrations from 7 to 1, which impacts catheter-related resource utilization, nursing workload, and outpatient treatment feasibility.
- [1] Lepak AJ, Zhao M, Andes DR. Pharmacodynamic evaluation of rezafungin (CD101) against Candida auris in the neutropenic mouse invasive candidiasis model. Antimicrob Agents Chemother. 2018;62(11):e01572-18. View Source
- [2] Sandison T, Ong V, Lee J, Thye D. Safety and pharmacokinetics of CD101 IV, a novel echinocandin, in healthy adults. Antimicrob Agents Chemother. 2017;61(2):e01627-16. View Source
